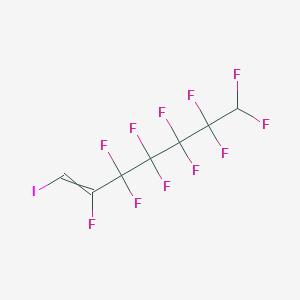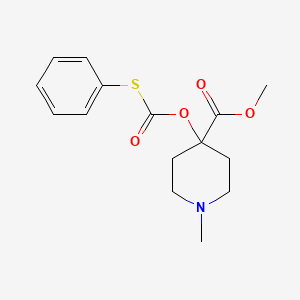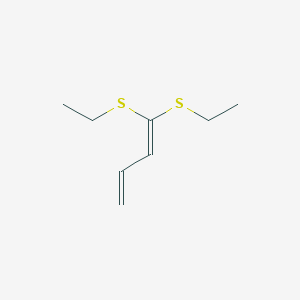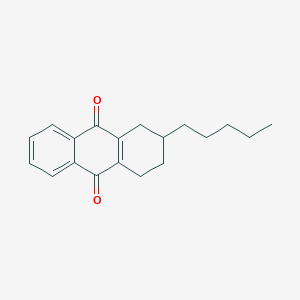
5-(Pyridin-3-yl)pent-2-en-4-ynenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Pyridin-3-yl)pent-2-en-4-ynenitrile is a chemical compound characterized by a pyridine ring attached to a pent-2-en-4-ynenitrile chain. This compound is of interest due to its unique structure, which combines aromatic and aliphatic elements, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)pent-2-en-4-ynenitrile typically involves the reaction of pyridine derivatives with alkyne and nitrile groups. One common method includes the use of pent-4-enoyl chloride and pyridineboronic acid pinacol ester in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, often nitrogen, and requires specific conditions such as a temperature of 90°C and a solvent mixture of dioxane and water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(Pyridin-3-yl)pent-2-en-4-ynenitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce the nitrile group to an amine.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce pyridine amines.
科学的研究の応用
5-(Pyridin-3-yl)pent-2-en-4-ynenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(Pyridin-3-yl)pent-2-en-4-ynenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
類似化合物との比較
Similar Compounds
5-(Pyridin-3-yl)pent-4-yn-2-ol: This compound has a similar structure but contains a hydroxyl group instead of a nitrile group.
5-(Pyridin-3-yl)pent-2-en-4-ynenitrile: This compound is structurally similar but may have different functional groups attached to the pent-2-en-4-yne chain.
Uniqueness
This compound is unique due to its combination of a pyridine ring and a nitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
106778-41-0 |
|---|---|
分子式 |
C10H6N2 |
分子量 |
154.17 g/mol |
IUPAC名 |
5-pyridin-3-ylpent-2-en-4-ynenitrile |
InChI |
InChI=1S/C10H6N2/c11-7-3-1-2-5-10-6-4-8-12-9-10/h1,3-4,6,8-9H |
InChIキー |
XXZXTOLVKXZKSZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C#CC=CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[10.1.0]tridecan-1-ol](/img/structure/B14329547.png)

selanium iodide](/img/structure/B14329558.png)

![6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate](/img/structure/B14329574.png)
![1,3-Benzodioxol-5-ol, 6-[1-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14329585.png)


silane](/img/structure/B14329610.png)


![Methyl 4-[(trimethylsilyl)methyl]benzoate](/img/structure/B14329619.png)

